2,5-Dimethylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of dimethylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multiple steps including condensation, cyclization, and oxidation processes. The synthesis can start from dimethyl aniline, undergoing condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid and then oxidation in an alkaline hydrogen peroxide solution (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of dimethylbenzoic acid derivatives, such as 3,5-dimethylbenzoic acid, has been determined accurately by X-ray crystallography. These studies reveal that the carbon skeleton of the benzene ring in these molecules tends to maintain C2v symmetry, with the aromatic C-C bond distances being nearly equivalent. However, internal ring angles can deviate slightly due to the influence of the methyl substituents (M. Colapietro et al., 1984).
Chemical Reactions and Properties
Dimethylbenzoic acid derivatives can undergo various chemical reactions, including the formation of charge transfer complexes, as seen in studies involving 5,6-dimethylbenzimidazole and chloranilic acid. These reactions are influenced by the presence of dimethyl groups and can be analyzed through spectrophotometry, providing insights into the compounds' chemical behavior and properties (Neelam Singh et al., 2016).
Physical Properties Analysis
The synthesis and structural characterization of compounds like 2,4,6-trinitro-3,5-dimethylbenzoic acid provide insights into the physical properties of dimethylbenzoic acid derivatives. These compounds exhibit unique crystal structures and intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Wei-Fa Yu et al., 2007).
Scientific Research Applications
Synthesis and Characterization
- 2,5-Dimethylbenzoic acid has been utilized in the synthesis of various chemical compounds. For example, Cheng Lin (2013) synthesized 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline through a series of reactions, demonstrating the compound's utility in chemical synthesis and characterization (Cheng Lin, 2013).
Ionization and Conductance Studies
- The conductance and thermodynamic properties of aqueous solutions of dimethylbenzoic acids, including 2,5-dimethylbenzoic acid, have been thoroughly investigated. Studies by L. Strong et al. (1981) explored how these compounds behave at varying temperatures, providing insights into their ionization characteristics (L. Strong, D. J. Blubaugh, Christopher R. Cavalli, 1981).
Molecular Structure Analysis
- Research has been conducted to understand the molecular structure of dimethylbenzoic acid derivatives. I. Císařová et al. (2000) determined the structure of 2,3-dimethylbenzoic acid using X-ray diffraction and ab initio calculations, revealing insights into the conformational aspects of these molecules (I. Císařová, J. Podlaha, S. Böhm, O. Exner, 2000).
Preparation and Characterization of Derivatives
- The preparation and characterization of derivatives of dimethylbenzoic acids have been explored in various studies. Zheng Su (2003) described the preparation of 3,5-Dimethylbenzamide, an intermediate derivative of 3,5-Dimethylbenzoic acid, showcasing its potential applications in further chemical synthesis (Zheng Su, 2003).
Conformation Studies
- The conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including dimethylbenzoic acid derivatives, was studied by M. Gliński et al. (2008). This research provides insights into the steric strains and molecular interactions of these compounds (M. Gliński, Ewa Wilczkowska, Izabela D. Madura, J. Zachara, 2008).
Antineoplastic Agent Synthesis
- Dimethylbenzoic acid derivatives have been used in the synthesis of potential antineoplastic agents. R. F. Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, demonstrating the role of these compounds in medicinal chemistry (R. F. Koebel, L. Needham, C. Blanton, 1975).
Safety And Hazards
2,5-Dimethylbenzoic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water .
Future Directions
properties
IUPAC Name |
2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHNAFEYMSXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060591 | |
Record name | Benzoic acid, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzoic acid | |
CAS RN |
610-72-0 | |
Record name | 2,5-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE5PMK0H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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